molecular formula C18H22N2 B1669395 Cyclizine CAS No. 82-92-8

Cyclizine

Cat. No.: B1669395
CAS No.: 82-92-8
M. Wt: 266.4 g/mol
InChI Key: UVKZSORBKUEBAZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cyclizine is a piperazine-derivative antihistamine . It primarily targets the histamine H1 receptors and the muscarinic receptors . These receptors play a crucial role in the transmission of signals in the body, particularly those related to allergic reactions and the regulation of the nervous system .

Mode of Action

This compound acts as an antagonist at the histamine H1 and muscarinic receptors . By blocking these receptors, this compound inhibits the action of histamine and acetylcholine, neurotransmitters that are involved in the vomiting reflex and motion sickness . It depresses labyrinth excitability and vestibular stimulation, and it may affect the medullary chemoreceptor trigger zone .

Biochemical Pathways

It is known that this compound reduces the sensitivity of the labyrinthine apparatus, which plays a key role in maintaining balance . It may also inhibit the part of the midbrain known as the emetic center , which is responsible for inducing vomiting.

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract . The effects of this compound develop within 30 minutes, are maximal within 1-2 hours, and last for 4-6 hours . The half-life of this compound is approximately 20 hours .

Result of Action

The primary result of this compound’s action is the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo . It also has central nervous system depressant and local anesthetic effects .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, its metabolism may be affected by the individual’s genetic makeup, specifically the presence of certain variants of the cytochrome P450 2D6 enzyme . Additionally, the drug’s effectiveness can be influenced by the patient’s physiological state, such as the presence of liver disease, which can exacerbate its sedative effects .

Chemical Reactions Analysis

Cyclizine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

Properties

IUPAC Name

1-benzhydryl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKZSORBKUEBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022864
Record name Cyclizine
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Molecular Weight

266.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Cyclizine
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Solubility

INSOL IN ETHER 1 G IN ABOUT 115 ML ALC /HYDROCHLORIDE/, SOL IN ALCOHOL & CHLOROFORM; SLIGHTLY SOL IN WATER, FREELY SOL IN ETHER, 7.52e-02 g/L
Record name Cyclizine
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Record name Cyclizine
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Vomiting (emesis) is essentially a protective mechanism for removing irritant or otherwise harmful substances from the upper GI tract. Emesis or vomiting is controlled by the vomiting centre in the medulla region of the brain, an important part of which is the chemotrigger zone (CTZ). The vomiting centre possesses neurons which are rich in muscarinic cholinergic and histamine containing synapses. These types of neurons are especially involved in transmission from the vestibular apparatus to the vomiting centre. Motion sickness principally involves overstimulation of these pathways due to various sensory stimuli. Hence the action of cyclizine which acts to block the histamine receptors in the vomiting centre and thus reduce activity along these pathways. Furthermore since cyclizine possesses anti-cholinergic properties as well, the muscarinic receptors are similarly blocked., .../IT SEEMS/ THAT STIMULATION OF VESTIBULAR APPARATUS IS NECESSARY & SUFFICIENT...& THAT VESTIBULAR CEREBELLAR MIDBRAIN "INTEGRATIVE VOMITING CENTER" & MEDULLARY CHEMORECEPTIVE TRIGGER ZONE ARE...INVOLVED /IN MOTION SICKNESS/. IT IS...PROBABLE THAT EFFECTIVE ANTIHISTAMINES EXERT.../ACTION/ IN THESE CENTERS. /ANTIHISTAMINE/
Record name Cyclizine
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Color/Form

CRYSTALS FROM PETROLEUM ETHER, WHITE OR CREAMY WHITE CRYSTALLINE POWDER

CAS No.

82-92-8
Record name Cyclizine
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Melting Point

105.5-107.5, 105.5 TO 107.5 °C
Record name Cyclizine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does cyclizine exert its antiemetic effects?

A1: this compound is a histamine H1 receptor antagonist. It primarily works by blocking the action of histamine, a neurotransmitter involved in the vomiting reflex. By blocking H1 receptors in the vomiting center of the brain and the chemoreceptor trigger zone, this compound effectively prevents nausea and vomiting. []

Q2: Does this compound interact with other receptors besides histamine H1 receptors?

A2: Yes, research suggests that this compound also exhibits some antimuscarinic activity, meaning it can block the action of acetylcholine at muscarinic receptors. [] This contributes to its antiemetic and anti-vertigo effects. Additionally, some studies indicate potential interactions with serotonergic and α-adrenergic receptors, though these interactions are less well-characterized. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C18H22N2. Its molecular weight is 266.38 g/mol. []

Q4: Can this compound be combined with other drugs in syringe drivers for continuous subcutaneous infusion?

A4: While this compound is used in continuous subcutaneous infusion, compatibility issues can arise when combining it with other drugs. For instance, diamorphine hydrochloride and this compound lactate combinations showed precipitation in certain ratios and concentrations. [] Careful consideration of drug concentrations and compatibility is crucial when preparing such mixtures.

Q5: Is this compound stable in solution for extended periods?

A5: Research indicates that this compound solutions can degrade over time. One study found that only four out of 23 diamorphine-cyclizine combinations remained stable (less than 10% degradation) after seven days of storage in polypropylene syringes. [] This highlights the importance of considering stability and using appropriate storage conditions for this compound solutions.

Q6: How do structural modifications to this compound affect its teratogenic activity?

A6: Studies on norchlorthis compound analogs demonstrated a correlation between teratogenic activity and cartilage binding affinity. Compounds like norchlorthis compound and norhomochlorthis compound, with higher binding affinity to cartilage, exhibited higher rates of cleft palate and limb malformations in rat embryos. [] This suggests that structural modifications impacting cartilage binding can influence the teratogenic potential of this compound analogs.

Q7: How is this compound metabolized in the body?

A7: The primary metabolic pathway of this compound involves N-demethylation to form northis compound, a metabolite with significantly reduced antihistaminic activity. [, ] Further metabolism involves aromatic and heterocyclic oxidation, leading to various neutral and phenolic metabolites. []

Q8: Does the rate of this compound metabolism differ between species?

A8: Yes, interspecies differences in this compound metabolism have been observed. Studies show that dogs metabolize chlorthis compound, a close structural analog, to norchlorthis compound more slowly than rats. [] Interestingly, chronic chlorthis compound treatment in dogs leads to an increased conversion rate to norchlorthis compound. [] This highlights the importance of considering species-specific metabolism when interpreting preclinical data.

Q9: What is the elimination half-life of this compound?

A9: Following a single oral dose of this compound hydrochloride, a biphasic decline in blood this compound levels is observed. The estimated half-lives are 7 hours for the initial phase and 24 hours for the later phase. []

Q10: How effective is this compound in preventing postoperative nausea and vomiting (PONV)?

A10: this compound's efficacy in preventing PONV has been investigated in various clinical settings. While some studies showed a significant reduction in PONV incidence with this compound compared to placebo, [] others found no significant difference compared to other antiemetics or placebo. [, ] These variations could be attributed to factors like surgical procedure, anesthetic regimen, and patient characteristics.

Q11: What are the potential toxic effects of this compound overdose?

A11: this compound overdose can lead to severe consequences, including fatality. [] Symptoms of this compound intoxication include hallucinations, confusion, tachycardia, hypertension, respiratory depression, and cardiac arrhythmias. [, ]

Q12: What analytical methods are used to quantify this compound in biological samples?

A12: Gas chromatography-mass spectrometry (GC-MS) and its variants, such as positive-ion electron ionization GC-MS (EI+ -GC-MS) and positive-ion methane chemical ionization GC-MS (CI+ -GC-MS), are commonly employed techniques for identifying and quantifying this compound and its metabolites in biological samples like urine. [, ] These methods offer high sensitivity and specificity for analyzing complex matrices.

Q13: Are there alternative methods for this compound quantification?

A13: Yes, high-performance liquid chromatography (HPLC) coupled with UV detection is another widely used technique for determining this compound levels in pharmaceutical formulations. [] This method offers good accuracy, repeatability, and suitability for quality control purposes.

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